bromozinc(1+);hex-1-ene
Description
Historical Development of Organozinc Chemistry and Its Foundational Contributions
The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324), the first organozinc compound. nih.govresearchgate.netchinesechemsoc.org This pioneering work not only marked the dawn of organometallic chemistry but also laid the groundwork for the concept of valence. researchgate.net In the years that followed, chemists like James Alfred Wanklyn and Aleksandr Mikhailovich Butlerov further expanded the field, exploring the synthesis and reactivity of these novel compounds. researchgate.net Butlerov, along with his student Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols using alkylzinc reagents and acid chlorides. researchgate.net
A pivotal moment in the history of organozinc chemistry was the discovery of the Reformatsky reaction in 1887 by Sergey Nikolaevich Reformatsky. beilstein-journals.orgbeilstein-journals.orgorganicreactions.org This reaction, which involves the condensation of α-halo esters with aldehydes or ketones in the presence of metallic zinc to form β-hydroxy-esters, showcased the unique reactivity of organozinc intermediates. beilstein-journals.orgbeilstein-journals.orgorganicreactions.org The organozinc reagents in this reaction, known as Reformatsky enolates, proved to be less reactive than their Grignard or lithium counterparts, a characteristic that would later be recognized as a significant advantage. beilstein-journals.orgbeilstein-journals.org
Despite these early breakthroughs, organozinc compounds were largely overshadowed by the more reactive Grignard reagents for much of the 20th century. pitt.edu However, the landscape of organic synthesis began to shift with the advent of transition-metal-catalyzed cross-coupling reactions. The development of the Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, by Ei-ichi Negishi and his coworkers in the 1970s, was a watershed moment. nih.govnih.govresearchgate.net This reaction demonstrated the exceptional utility of organozinc reagents in forming carbon-carbon bonds with high efficiency and stereoselectivity, catapulting them to the forefront of modern synthetic chemistry. nih.govnih.govresearchgate.net
Distinctive Reactivity, Functional Group Tolerance, and Chemoselectivity of Organozinc Compounds
Organozinc reagents possess a moderate level of reactivity that distinguishes them from more reactive organometallic counterparts like organolithium and Grignard reagents. wikipedia.orgnih.gov This attenuated reactivity stems from the more covalent nature of the carbon-zinc bond. rsc.org While this might seem like a disadvantage, it is, in fact, one of their greatest strengths, affording them a high degree of functional group tolerance. wikipedia.orgrsc.orgkoreascience.kr Organozinc compounds can be prepared and utilized in the presence of a wide variety of functional groups, such as esters, amides, nitriles, and ketones, which would be incompatible with more reactive organometallics. wikipedia.orgkoreascience.krthieme-connect.de This tolerance obviates the need for extensive protecting group strategies, leading to more efficient and atom-economical synthetic routes. rsc.org
The chemoselectivity of organozinc reagents is another key feature that makes them highly valuable in synthesis. They exhibit a remarkable ability to react selectively with one functional group in the presence of others. For instance, in the Fukuyama coupling, an organozinc reagent couples with a thioester to form a ketone, showing a high preference for the thioester over other potentially reactive functionalities like ketones or aromatic halides. wikipedia.org This selectivity allows for the precise construction of complex molecules.
Furthermore, the reactivity of organozinc reagents can be finely tuned. The presence of lithium salts, for example, has been shown to significantly enhance the rate and yield of organozinc reagent formation. thieme-connect.de Additionally, the use of additives can modulate their reactivity in addition reactions. For instance, the presence of MgCl2 can facilitate the smooth addition of functionalized organozinc reagents to carbonyl compounds and carbon dioxide. researchgate.net This ability to control reactivity through additives and reaction conditions provides chemists with a versatile toolkit for a wide range of transformations.
A significant aspect of organozinc reactivity is their ability to undergo chelation-controlled additions. In reactions with molecules containing a nearby heteroatom, the zinc atom can coordinate with both the reacting carbonyl group and the heteroatom, leading to a highly organized transition state. nih.govanu.edu.auepfl.ch This chelation control can override the stereochemical outcome predicted by standard models like the Felkin-Anh model, providing access to otherwise difficult-to-obtain stereoisomers. rsc.orgnih.gov This has been demonstrated in the highly diastereoselective additions of organozinc reagents to α-chloro aldimines and α- and β-silyloxy aldehydes and ketones. anu.edu.aursc.orgnih.gov
Classification and Structural Characteristics of Alkenylzinc(II) Halides, with Specific Emphasis on Hex-1-enylzinc(II) Bromide
Organozinc compounds can be broadly classified into three main categories based on the substituents attached to the zinc atom: wikipedia.org
Diorganozinc (R₂Zn): These compounds feature two organic substituents bonded to the zinc center.
Heteroleptic Organozinc Halides (RZnX): This class, to which bromozinc(1+);hex-1-ene belongs, consists of compounds with one organic group and one halide (or another anionic ligand) attached to the zinc atom.
Ionic Organozinc Compounds: These include organozincates (RₙZn⁻) and organozinc cations (RZnL⁺ₙ).
Alkenylzinc(II) halides, such as hex-1-enylzinc(II) bromide, are key intermediates in a multitude of synthetic transformations. The general structure of an alkenylzinc(II) halide features a carbon-zinc bond between the sp²-hybridized carbon of the alkenyl group and the zinc atom, with a halogen atom also bonded to the zinc.
Hex-1-enylzinc(II) bromide , with the chemical name This compound , possesses the following structural features:
An sp²-hybridized carbon atom of the hex-1-ene moiety is directly bonded to the zinc atom.
The zinc atom is also bonded to a bromine atom .
The geometry around the zinc atom in such organozinc halides in solution is often complex and can involve equilibria between monomeric, dimeric, and higher aggregated forms. The presence of coordinating solvents like THF can lead to the formation of complexes where the solvent molecules coordinate to the zinc center. beilstein-journals.org
The carbon-zinc bond in hex-1-enylzinc(II) bromide is polarized, with the carbon atom being nucleophilic, which is the basis for its reactivity in C-C bond-forming reactions.
Overview of Current Research Trajectories and Synthetic Significance of Alkenylzinc Species
The synthetic significance of alkenylzinc species, including hex-1-enylzinc(II) bromide, remains a vibrant area of research, with continuous advancements expanding their utility in organic synthesis.
One of the most powerful methods for the stereoselective synthesis of alkenylzinc reagents is the hydrozirconation of terminal alkynes using Schwartz's reagent ((Cp)₂ZrHCl), followed by transmetalation with a dialkylzinc. nih.govwikipedia.orgorganic-chemistry.org This method allows for the preparation of (E)-alkenylzinc reagents with high stereopurity. nih.govorganic-chemistry.org These reagents can then be used in a variety of subsequent reactions, such as enantioselective additions to aldehydes to produce allylic alcohols with high enantiomeric excess. organic-chemistry.org
Another important method for the synthesis of alkenylzinc reagents is the carbozincation of alkynes, which involves the addition of an organozinc reagent across a carbon-carbon triple bond. beilstein-journals.orgnih.govmdpi.com This reaction can be catalyzed by various transition metals, including iron, and provides a direct route to more complex alkenylzinc species. chinesechemsoc.orgrsc.orgepfl.ch Iron-catalyzed carbozincation reactions have shown promise for the stereoselective synthesis of trisubstituted alkenes. epfl.ch
Current research is focused on several key areas:
Development of Novel Catalytic Systems: Researchers are continuously exploring new and more efficient catalysts for the generation and subsequent reactions of alkenylzinc reagents. This includes the use of earth-abundant and less toxic metals like iron. chinesechemsoc.orgrsc.orgrsc.org
Stereoselective Synthesis: A major thrust of current research is the development of highly stereoselective methods utilizing alkenylzinc reagents. This includes the synthesis of chiral molecules with multiple stereocenters through asymmetric catalysis. nih.govorganic-chemistry.org For example, tandem reactions involving the catalytic asymmetric addition of β-amino alkenylzinc reagents to aldehydes have been developed for the synthesis of enantioenriched β-hydroxy enamines and aminocyclopropanes. nih.gov
Applications in Natural Product Synthesis: Alkenylzinc reagents are increasingly being employed as key intermediates in the total synthesis of complex natural products. nih.gov Their functional group tolerance and predictable reactivity make them ideal for the construction of intricate molecular frameworks.
Expansion of Reaction Scope: Efforts are underway to broaden the scope of reactions involving alkenylzinc reagents, including their use in multicomponent reactions and tandem processes that allow for the rapid assembly of molecular complexity from simple precursors. rsc.org The development of methods for the dicarbofunctionalization of alkenes and alkynes using organozinc reagents is a testament to this trend. rsc.orgrsc.org
The data in the table below illustrates the versatility of alkenylzinc reagents in Negishi cross-coupling reactions, a cornerstone of modern organic synthesis.
| Alkenylzinc Reagent | Coupling Partner | Catalyst | Product | Yield (%) | Reference |
| (E)-Hex-1-enylzinc bromide | Iodobenzene | Pd(PPh₃)₄ | (E)-Hex-1-enylbenzene | >95 | nih.gov |
| (Z)-Hex-1-enylzinc bromide | Bromobenzene | Ni(dppe)Cl₂ | (Z)-Hex-1-enylbenzene | High | nih.gov |
| Cyclohexenylzinc chloride | 4-Iodoanisole | Pd(OAc)₂/S-Phos | 1-Cyclohexenyl-4-methoxybenzene | 92 | rsc.org |
| (E)-Styrylzinc chloride | 2-Bromopyridine | Pd(dba)₂/P(2-furyl)₃ | 2-((E)-Styryl)pyridine | 89 | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11BrZn |
|---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
bromozinc(1+);hex-1-ene |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
PYEUPXMYBMUNGY-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCC=C.[Zn+]Br |
Origin of Product |
United States |
Mechanistic Investigations and Transformative Reactivity of Hex 1 Enylzinc Ii Bromide and Analogues
Carbon-Carbon Bond Formation via Transition Metal-Catalyzed Cross-Coupling Reactions
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis. Hex-1-enylzinc(II) bromide has emerged as a versatile nucleophilic partner in a variety of cross-coupling reactions, enabling the connection of its hexenyl moiety to a wide range of organic electrophiles. These reactions are typically catalyzed by transition metals, which orchestrate the intricate steps of oxidative addition, transmetalation, and reductive elimination to afford the desired coupled products.
Palladium-Catalyzed Negishi Coupling: Substrate Scope and Stereochemical Outcomes
The palladium-catalyzed Negishi coupling is a powerful and widely used method for C-C bond formation, renowned for its functional group tolerance and the high reactivity of organozinc reagents. wikipedia.org In this reaction, hex-1-enylzinc(II) bromide couples with various organic halides or triflates, catalyzed by a palladium(0) species. wikipedia.org The stereochemistry of the hexenyl unit is generally retained throughout the reaction sequence, making it a valuable tool for stereoselective synthesis.
The Negishi coupling provides an effective platform for the formation of both C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds using hex-1-enylzinc(II) bromide. The reaction with aryl halides, such as aryl bromides and iodides, leads to the synthesis of 1-aryl-hex-1-enes, which are valuable intermediates in medicinal chemistry and materials science. Similarly, coupling with alkyl halides allows for the introduction of the hexenyl group onto an sp³-hybridized carbon center. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivities in these transformations. For instance, palladium complexes with phosphine ligands like triphenylphosphine are commonly employed. wikipedia.org
A notable application of this methodology is the stereoselective synthesis of conjugated dienes. For example, the palladium-catalyzed cross-coupling of alkenylzinc reagents with 1,1-dibromo-1-alkenes can produce (1E)-2-methyl-1,3-dienes with high stereoselectivity. nih.gov Furthermore, the synthesis of compounds like 5,7-hexadecadiene has been achieved from 1-decyne and (Z)-1-hexenyl iodide, showcasing the versatility of coupling alkenyl moieties. wikipedia.org
Table 1: Examples of Palladium-Catalyzed Negishi Coupling with Alkenylzinc Reagents
| Alkenylzinc Reagent | Coupling Partner | Catalyst System | Product Type | Stereochemistry | Reference |
| Alkenylzinc Reagent | 1,1-Dibromo-1-alkene | Palladium-based | (1E)-2-Methyl-1,3-diene | High | nih.gov |
| (Z)-1-Hexenylzinc derivative (from iodide) | 1-Decyne | Tetrakis(triphenylphosphine)palladium(0) | 5,7-Hexadecadiene | Z-isomer retained | wikipedia.org |
This table is generated based on analogous reactions and principles of Negishi coupling.
While specific examples detailing diastereoselective and enantioselective Negishi couplings directly involving hex-1-enylzinc(II) bromide are not extensively documented in the provided search results, the principles of such transformations are well-established within the broader context of Negishi reactions. In complex molecule synthesis, achieving high levels of stereocontrol is paramount. Diastereoselective variants often rely on substrate control, where existing stereocenters in the coupling partners influence the stereochemical outcome of the newly formed bond.
Enantioselective Negishi couplings typically employ chiral ligands on the palladium catalyst to induce asymmetry. These chiral ligands create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. While the development of such variants for hex-1-enylzinc(II) bromide remains an area for further exploration, the extensive research into enantioselective cross-coupling reactions provides a strong foundation for future advancements in this specific application.
Nickel-Catalyzed Cross-Coupling Processes
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for cross-coupling reactions. wikipedia.org Nickel-catalyzed Negishi couplings of hex-1-enylzinc(II) bromide can be employed to form C-C bonds with a variety of organic electrophiles. These reactions can proceed through catalytic cycles involving Ni(0)/Ni(II) or potentially other oxidation states of nickel. wikipedia.org The choice of nickel precursor, such as Ni(acac)₂, and ligands is critical in determining the efficiency and selectivity of the coupling process. wikipedia.org Nickel catalysis has been successfully applied to a range of sp²-sp², sp²-sp³, and sp³-sp³ couplings. wikipedia.org
Copper-Promoted and Copper-Catalyzed Reactions with Alkenylzinc Reagents
Copper salts can also facilitate the cross-coupling of organozinc reagents, including alkenylzinc species. These reactions can be either copper-promoted (stoichiometric) or copper-catalyzed. Copper-mediated couplings are particularly useful for certain transformations and can sometimes offer different reactivity and selectivity profiles compared to palladium and nickel. The exact nature of the active copper species and the reaction mechanism can vary depending on the specific conditions and substrates employed.
Exploration of Other Transition Metal Catalysts (e.g., Iron, Manganese) and Their Limitations
In the quest for more sustainable and economical synthetic methods, catalysts based on earth-abundant metals like iron and manganese have garnered significant attention. Iron and manganese complexes have been explored as catalysts for cross-coupling reactions, including those involving organozinc and organomanganese reagents. However, the application of these first-row transition metals in cross-coupling reactions with alkenylzinc reagents like hex-1-enylzinc(II) bromide can have limitations. These may include lower catalytic activity, the need for higher catalyst loadings, and a narrower substrate scope compared to their palladium and nickel counterparts. Furthermore, controlling the stereoselectivity of the reaction can be more challenging with iron and manganese catalysts. Despite these challenges, research in this area is ongoing, with the aim of developing more efficient and versatile catalytic systems based on these abundant metals.
Nucleophilic Additions and Carbonyl Functionalizations
Organozinc reagents, such as hex-1-enylzinc(II) bromide, are pivotal intermediates in carbon-carbon bond formation due to their moderate reactivity and high functional group tolerance. Their utility in nucleophilic additions to carbonyl compounds and related systems is a cornerstone of modern synthetic chemistry.
Barbier-Type Reactions in Aqueous Media: Regioselectivity and Diastereoselectivity Considerations
The Barbier reaction offers a significant advantage by generating the organometallic species in situ in the presence of the carbonyl substrate. wikipedia.org This one-pot procedure is particularly attractive when conducted in aqueous media, aligning with the principles of green chemistry by using water-insensitive metals like zinc. wikipedia.orgresearchtrends.net The zinc-mediated aqueous Barbier-Grignard reaction of cyclic allylic bromides with various aldehydes and ketones has been investigated, yielding homoallylic alcohols in good yields and with notable diastereoselectivities, especially with aromatic substrates. nih.gov
The reaction involves the oxidative addition of zinc metal to an organic halide, creating an organozinc reagent that then adds to a carbonyl group. wikipedia.org A key advantage of using zinc is its tolerance to water, allowing these reactions to be performed in aqueous solutions, often with saturated aqueous ammonium chloride. nih.govmdpi.com
Regioselectivity: In reactions involving substituted allylic systems, such as those derived from crotyl bromide, the regioselectivity of the addition (α vs. γ attack) can be influenced by the reaction conditions and the nature of the mediator. rsc.org For instance, with substituted propargylic bromides, the use of zinc powder in a THF/aqueous NH₄Cl solution can lead to high selectivity for either the corresponding propargylic or allenic alcohol, depending on the substrate. mdpi.com
Diastereoselectivity: The stereochemical outcome of the Barbier reaction is a critical aspect. In the reaction of cyclic allylic bromides with aromatic aldehydes and ketones in aqueous media, good diastereoselectivities have been observed. nih.gov The formation of homoallylic alcohols often proceeds with substrate control, where existing chiral centers can induce high diastereoselectivity. rsc.org The reaction is believed to proceed through a cyclic transition state, and the stereochemical outcome can be rationalized based on steric and electronic factors of the substrates. wikipedia.org
| Substrate | Carbonyl Compound | Metal | Solvent System | Product Type | Yield | Diastereomeric Ratio (d.r.) |
| Cyclic Allylic Bromide | Aromatic Aldehyde | Zn | THF/aq. NH₄Cl | Homoallylic Alcohol | Good (66-90%) nih.gov | Good nih.gov |
| Cyclic Allylic Bromide | Aromatic Ketone | Zn | THF/aq. NH₄Cl | Homoallylic Alcohol | Good (66-90%) nih.gov | Good nih.gov |
| Propargylic Bromide | Butanal | Zn | THF/aq. NH₄Cl | Propargylic/Allenic Alcohol | High Selectivity mdpi.com | N/A |
| 3-bromomethyl-5H-furan-2-one | Aldehydes | Zn | THF/aq. NH₄Cl | α-methylene-γ-butyrolactone | Moderate to High rsc.org | Excellent rsc.org |
Conjugate Addition to α,β-Unsaturated Systems
Conjugate addition, or Michael addition, of organometallic reagents to electron-deficient alkenes is a fundamental method for C-C bond formation. nih.gov Organozinc halides, including analogues of hex-1-enylzinc(II) bromide, can participate in uncatalyzed conjugate addition to enones, particularly when dimethoxyethane (DME) is used as the solvent instead of tetrahydrofuran (B95107) (THF). nih.govrsc.org This reaction has general applicability with both alkyl and arylzinc halides. nih.gov
The mechanism involves the addition of the nucleophilic organozinc reagent to the β-carbon of the α,β-unsaturated system, forming a zinc enolate intermediate. beilstein-journals.org This intermediate is then typically protonated during workup to yield the 1,4-addition product. masterorganicchemistry.com The enhanced reactivity observed in DME is attributed to its ability to stabilize a transition state involving two organozinc moieties, which lowers the activation energy of the reaction. rsc.org
| Organozinc Halide | α,β-Unsaturated Ketone | Solvent | Catalyst | Product | Yield |
| Arylzinc Iodide | Non-enolizable | DME | None | 1,4-Adduct | Excellent nih.gov |
| Alkylzinc Halide | Non-enolizable | DME | None | 1,4-Adduct | Good to Excellent nih.gov |
Applications in Reformatsky and Simmons-Smith Type Processes (Conceptual Framework)
The reactivity profile of organozinc reagents like hex-1-enylzinc(II) bromide suggests their conceptual applicability in classic name reactions such as the Reformatsky and Simmons-Smith reactions.
Reformatsky Reaction: The traditional Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxyester. organicreactions.org The key intermediate is a zinc enolate, known as a Reformatsky reagent. organic-chemistry.orgresearchgate.net Given that alkenylzinc halides can be viewed as vinylogous analogues of these enolates, it is conceivable that hex-1-enylzinc(II) bromide could react with carbonyl compounds in a similar fashion. The reaction would proceed via nucleophilic addition of the alkenylzinc reagent to the carbonyl carbon, followed by hydrolysis, to yield an allylic alcohol. This extends the principle of the Reformatsky reaction beyond ester-stabilized organozinc compounds. organic-chemistry.org
Simmons-Smith Reaction: The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, traditionally utilizing a diiodomethane-zinc couple to generate a zinc carbenoid species. organic-chemistry.orgwikipedia.org This carbenoid then reacts with an alkene in a concerted, stereospecific manner to deliver a methylene group. wikipedia.org While hex-1-enylzinc(II) bromide itself is not a carbenoid, the underlying principle of employing zinc to mediate the formation of a reactive intermediate for addition to a double bond is analogous. A conceptual extension could involve the in situ generation of a more complex, substituted carbenoid from an appropriate precursor using zinc, which could then add to an alkene. The presence of substituents on the carbenoid would allow for the synthesis of more complex cyclopropane structures. The mechanism is understood to involve a metal carbenoid rather than a free carbene, often directed by coordinating groups like hydroxyls within the substrate. organic-chemistry.org
Direct Functionalization of Alkenes and Alkynes Mediated by Zinc
Zinc metal plays a crucial role in mediating the direct functionalization of unsaturated carbon-carbon bonds, enabling the synthesis of valuable molecular scaffolds.
Direct Carboxylation of Allylic Bromides for Carboxylic Acid Synthesis
The direct carboxylation of allylic bromides using zinc metal and carbon dioxide provides an efficient route to β,γ-unsaturated carboxylic acids. researchgate.netrsc.org This process involves the formation of an allylzinc bromide reagent by the insertion of zinc dust into the carbon-bromine bond of an allylic bromide. researchgate.netrsc.org This organozinc intermediate then acts as a nucleophile, reacting with CO₂ to afford the corresponding carboxylate, which upon acidic workup yields the carboxylic acid. researchgate.net The use of flow chemistry has been shown to improve conversion and yields compared to batch processes, particularly with the integration of a packed zinc column and a tube-in-tube reactor for efficient CO₂ introduction. researchgate.netrsc.orgrsc.org
| Allylic Bromide | Reaction Conditions | Product | Batch Yield | Flow Yield |
| Cinnamyl bromide | Zn, CO₂, THF | 3-Phenylbut-3-enoic acid | 55% researchgate.net | 74% researchgate.net |
| Geranyl bromide | Zn, CO₂, THF | (E)-3,7-Dimethylocta-3,6-dienoic acid | 45% researchgate.net | 65% researchgate.net |
| Prenyl bromide | Zn, CO₂, THF | 3-Methylbut-3-enoic acid | 51% researchgate.net | 68% researchgate.net |
Hydrofunctionalization Reactions: Zinc–Brønsted Acid Mediated Hydrotrifluoromethylation of Alkenes with CF₃Br
A mild and efficient method for the hydrotrifluoromethylation of alkenes utilizes a combination of zinc and a Brønsted acid with bromotrifluoromethane (CF₃Br) as the trifluoromethyl source. rsc.orgrsc.org This reaction demonstrates broad substrate scope and good functional group compatibility. rsc.orgrsc.org
Mechanistic studies indicate that the reaction proceeds through a radical pathway. rsc.org The combination of zinc metal and a Brønsted acid facilitates the single-electron transfer (SET) reduction of CF₃Br to generate the trifluoromethyl radical (•CF₃). rsc.orgrsc.org This radical then adds to the alkene, and the resulting carbon-centered radical is subsequently trapped by a hydrogen atom, often provided by the carboxylic acid used as the Brønsted acid. rsc.org This method represents a novel approach for generating the •CF₃ radical using an inexpensive and readily available reductant. rsc.org
| Alkene Substrate | Brønsted Acid | Solvent | Product | Yield |
| Styrene | PhCO₂H | Dioxane/H₂O | 1,1,1-Trifluoro-3-phenylpropane | 85% rsc.org |
| 4-Methylstyrene | PhCO₂H | Dioxane/H₂O | 1,1,1-Trifluoro-3-(p-tolyl)propane | 82% rsc.org |
| 1-Octene | PhCO₂H | Dioxane/H₂O | 1,1,1-Trifluorononane | 65% rsc.org |
Carbometallation and Thiocarbometallation of Unsaturated Substrates
Carbometallation reactions, which involve the addition of a carbon-metal bond across an unsaturated carbon-carbon bond (such as in alkenes and alkynes), are a powerful tool for constructing new carbon-carbon bonds and generating more complex organometallic reagents. Carbozincation, the specific application of organozinc reagents in these reactions, provides an efficient route to functionalized organozinc compounds that can be used in subsequent synthetic steps.
While the carbometallation of unactivated alkenes or alkynes with simple organozinc reagents can be challenging, the use of transition metal catalysts or substrates with directing groups can facilitate the reaction. For instance, the reaction of hex-1-enylzinc(II) bromide with an alkyne, catalyzed by a transition metal, would proceed via the syn-addition of the hexenyl group and the zinc bromide moiety across the triple bond. This process generates a new, more substituted alkenylzinc species stereoselectively.
A hypothetical reaction scheme for the carbometallation of acetylene with bromozinc(1+);hex-1-ene is presented below:
| Reactants | Catalyst | Product |
| This compound + Acetylene | Transition Metal (e.g., Ni, Pd, Cu) | (Z)-1,4-decadien-3-ylzinc bromide |
The resulting diorganozinc reagent can then be quenched with an electrophile to yield a variety of functionalized diene products. Similarly, allenes can serve as substrates in zinc-mediated reactions, where the regioselectivity of the addition is a key consideration. Theoretical studies on the hydration of allenes catalyzed by zinc complexes suggest that the nucleophilic attack preferentially occurs at the terminal carbon atom, highlighting the pronounced catalytic effect of zinc. nih.govacs.org
Thiocarbometallation, the analogous reaction involving the addition of a sulfur functionality along with the carbon group, is less documented for organozinc reagents. However, the principles of carbometallation can be extended to this transformation, where a sulfur-containing electrophile would be involved in the reaction cascade to introduce the thioether moiety.
Elucidation of Reaction Mechanisms and Kinetic Profiles
Identification and Role of Radical Intermediates in Zinc-Mediated Transformations
While many palladium-catalyzed cross-coupling reactions involving organozinc reagents are believed to proceed through a two-electron, polar mechanism, a growing body of evidence suggests the involvement of radical intermediates, particularly in nickel-catalyzed systems. rsc.orgnih.govresearchgate.netwikipedia.org These radical pathways often involve single electron transfer (SET) processes. iitm.ac.insigmaaldrich.comlibretexts.org
In the context of nickel-catalyzed Negishi cross-coupling, the mechanism can deviate from the traditional oxidative addition-transmetalation-reductive elimination cycle. One proposed alternative involves the initial transmetalation of the organozinc reagent to a Ni(I) complex. This Ni(I) species can then undergo a reductive homolysis of the organic halide's C-X bond, generating an alkyl radical and a Ni(II) complex. These intermediates then recombine in a "radical rebound" step to form a Ni(III) species, which subsequently undergoes reductive elimination to yield the cross-coupled product. illinois.edu
Evidence for Radical Intermediates:
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is instrumental in detecting and characterizing paramagnetic species, including radical intermediates and transient metal oxidation states like Ni(I) and Ni(III). du.ac.innih.govnih.govacs.org Studies have successfully used EPR to observe signals consistent with the formation of carbon-centered radicals and Ni(III) species during nickel-catalyzed cross-coupling reactions. acs.org
Stereochemical Outcomes: The loss of stereochemistry in reactions starting with stereochemically pure reagents can indicate the formation of radical intermediates, which may not retain the original configuration.
Product Distribution: The formation of side products, such as homocoupled dimers, can sometimes be attributed to radical pathways.
The propensity for a reaction to proceed via a radical mechanism depends on several factors, including the nature of the transition metal catalyst (Ni vs. Pd), the ligands, the solvent, and the nature of the coupling partners. rsc.orgwikipedia.org
Detailed Analysis of Catalytic Cycles in Transition Metal-Catalyzed Processes
The most common transition metal-catalyzed reaction for hex-1-enylzinc(II) bromide is the Negishi cross-coupling. The catalytic cycle for this reaction is highly dependent on the choice of metal catalyst, typically palladium or nickel.
Palladium-Catalyzed Negishi Cycle: The generally accepted mechanism for palladium-catalyzed Negishi coupling involves a Pd(0)/Pd(II) cycle with three key elementary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (e.g., an aryl or vinyl halide), forming a Pd(II) intermediate.
Transmetalation: The organozinc reagent, hex-1-enylzinc(II) bromide, transfers its hexenyl group to the palladium center, displacing the halide. This step is often the rate-determining step and can be influenced by additives.
Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Nickel-Catalyzed Negishi Cycle: Nickel-catalyzed Negishi couplings can operate through different mechanisms than their palladium counterparts. rsc.orgresearchgate.net As discussed in the previous section, radical pathways involving Ni(I), Ni(II), and Ni(III) oxidation states are frequently proposed.
A plausible radical-based catalytic cycle for a nickel-catalyzed Negishi coupling is as follows:
Transmetalation First: The hex-1-enylzinc(II) bromide transmetalates with a Ni(I) halide complex.
Single-Electron Transfer (SET) and Radical Formation: The resulting organonickel(I) species reacts with the organic halide via SET to generate an alkyl or aryl radical and a Ni(II) complex.
Radical Recombination: The radical combines with the Ni(II) complex to form a transient Ni(III) intermediate.
Reductive Elimination: The Ni(III) species rapidly undergoes reductive elimination to form the C-C bond of the product and regenerate a Ni(I) species.
The table below summarizes the key differences between the typical palladium and nickel-catalyzed cycles.
| Step | Palladium-Catalyzed Cycle | Nickel-Catalyzed Radical Cycle |
| Initiation | Oxidative Addition of R-X to Pd(0) | Transmetalation of R'-ZnX to Ni(I) |
| Key Intermediates | Pd(0), Pd(II) | Ni(I), Ni(II), Ni(III), R• radical |
| C-C Bond Formation | Reductive Elimination from Pd(II) | Reductive Elimination from Ni(III) |
| Mechanism Type | Two-electron, polar | One-electron, radical chain |
Influence of Ligands and Additives (e.g., LiOAc, Amphiphilic Surfactants) on Reaction Pathways and Selectivity
The efficiency, selectivity, and even the mechanistic pathway of reactions involving hex-1-enylzinc(II) bromide can be profoundly influenced by the presence of ligands and additives.
Lithium Salts (e.g., LiCl): Lithium chloride is a common and often crucial additive in the preparation and subsequent reactions of organozinc halides. nih.gov Its beneficial effects are attributed to several factors:
Aggregate Breaking: Organozinc halides in solution can exist as aggregates. Lithium salts can break up these aggregates, leading to the formation of more reactive monomeric "ate" complexes (e.g., RZnX₂⁻ Li⁺). illinois.eduuni-muenchen.de
Enhanced Reactivity: These lithium zincate species are more nucleophilic and undergo transmetalation with the transition metal catalyst more readily than the neutral organozinc halide, thus accelerating the rate-limiting step of the catalytic cycle. uni-muenchen.de While LiOAc is not as commonly cited in this specific context, other lithium salts like LiBr have also been shown to be beneficial. illinois.edunih.gov
Amphiphilic Surfactants: A significant advancement in organometallic chemistry is the use of amphiphilic surfactants to enable reactions in aqueous media. nih.govresearchgate.netacsgcipr.org Surfactants form micelles in water, creating nanoreactors where the concentration of the organic reactants and catalyst is high within the hydrophobic core, while the bulk solvent is water. nih.govscirp.org
This micellar catalysis approach offers several advantages:
Green Chemistry: It reduces the reliance on volatile and often toxic organic solvents.
Enhanced Reactivity: The high local concentration of reagents within the micelles can lead to significant rate enhancements.
Enabling Difficult Couplings: Reactions that are sluggish or fail in traditional organic solvents can sometimes be successfully carried out in water with the aid of surfactants. For example, Negishi-like couplings between alkyl and aryl bromides have been successfully performed in water at room temperature using this technology. nih.gov
The choice of surfactant is critical, with "designer" surfactants developed to optimize the formation and stability of the micellar nanoreactors for specific reaction types. nih.gov
The following table provides a summary of the effects of these additives:
| Additive | Proposed Role(s) | Impact on Reaction |
| Lithium Chloride (LiCl) | Breaks zinc reagent aggregates, forms reactive "ate" complexes, solubilizes surface intermediates. | Increases reaction rate, improves yields. |
| Amphiphilic Surfactants (e.g., PTS) | Form micellar nanoreactors in water, solubilize organic reagents. | Enables reactions in aqueous media, enhances reaction rates, promotes "green" chemistry. |
Computational and Theoretical Investigations of Alkenylzinc Ii Bromide Reactivity
Electronic Structure and Bonding Analysis of Organozinc Species and Their Reactivity
Computational chemistry provides powerful tools to dissect the electronic structure and bonding in organozinc species like bromozinc(1+);hex-1-ene. Techniques such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are employed to elucidate the nature of the carbon-zinc bond, which is central to the compound's reactivity.
The C-Zn bond in alkenylzinc halides is characterized by a significant degree of ionic character, yet it also possesses covalent contributions. The polarization of this bond, with a partial negative charge on the carbon atom and a partial positive charge on the zinc atom, dictates its nucleophilic nature in chemical reactions. The electronic environment around the zinc center is further influenced by the presence of the bromine atom and any coordinating solvent molecules.
Table 1: Theoretical Electronic Properties of this compound
| Property | Value | Method |
| C-Zn Bond Length (Å) | 1.98 | DFT/B3LYP |
| Natural Charge on C1 (e) | -0.65 | NBO Analysis |
| Natural Charge on Zn (e) | +1.10 | NBO Analysis |
| Wiberg Bond Index (C-Zn) | 0.62 | NBO Analysis |
Note: The data presented in this table are theoretical values based on typical DFT calculations for similar organozinc compounds and are intended for illustrative purposes.
Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Energy Profiles
Density Functional Theory (DFT) has become an indispensable tool for mapping the reaction pathways of organozinc reagents. For a reaction involving this compound, such as a Negishi cross-coupling reaction, DFT calculations can identify the structures of reactants, intermediates, transition states, and products along the reaction coordinate.
By calculating the energies of these species, a detailed potential energy surface can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates, and reaction enthalpies, which indicate the thermodynamic favorability of a particular pathway. For instance, in a cross-coupling reaction, DFT can elucidate the elementary steps of oxidative addition, transmetalation, and reductive elimination.
Table 2: Calculated Energy Profile for a Model Reaction of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Oxidative Addition TS | +15.2 |
| 3 | Intermediate 1 | -5.8 |
| 4 | Transmetalation TS | +12.5 |
| 5 | Intermediate 2 | -20.1 |
| 6 | Reductive Elimination TS | +8.7 |
| 7 | Products | -35.4 |
Note: This table represents a hypothetical energy profile for a generic cross-coupling reaction involving this compound, calculated using DFT. The values are illustrative.
Computational Prediction of Stereochemical Outcomes and Regioselectivity in Catalytic Reactions
A significant advantage of computational modeling is its ability to predict the stereochemical and regiochemical outcomes of reactions. In reactions involving chiral catalysts, DFT can be used to model the transition states leading to different stereoisomers. The energy difference between these diastereomeric transition states can be used to predict the enantiomeric excess (ee) of the product.
For a prochiral substrate reacting with this compound in the presence of a chiral ligand, computational models can identify the subtle non-covalent interactions, such as steric hindrance and electronic effects, that govern facial selectivity. Similarly, in reactions where multiple isomers can be formed, DFT can predict the regioselectivity by comparing the activation barriers for the formation of each regioisomer.
Modeling of Ligand-Reagent Interactions and Their Influence on Catalytic Performance
The performance of many catalytic reactions involving organozinc reagents is highly dependent on the nature of the ligands coordinated to the metal center. Computational modeling plays a vital role in understanding and predicting the influence of these ligands.
By systematically varying the electronic and steric properties of ligands in silico, researchers can gain insights into how these modifications affect the catalytic cycle. For example, DFT calculations can quantify the electron-donating or -withdrawing ability of a ligand and correlate it with the activation energy of a key reaction step. Steric maps can be generated to visualize the steric bulk of a ligand and its impact on substrate approach and selectivity. This computational screening of virtual ligand libraries can significantly accelerate the discovery of new and improved catalysts for reactions involving alkenylzinc halides like this compound.
Future Research Directions and Innovative Methodologies in Alkenylzinc Chemistry
Exploration of Novel and Earth-Abundant Catalytic Systems for Alkenylzinc Transformations
The reliance on precious metal catalysts, particularly palladium, in traditional cross-coupling reactions of organozinc reagents presents cost and sustainability concerns. A significant and burgeoning area of research is the development of catalytic systems based on more earth-abundant and less toxic metals.
Iron-Catalyzed Cross-Coupling: Iron, being highly abundant and inexpensive, has emerged as a promising alternative. Research has demonstrated that iron-catalyzed Negishi-type cross-coupling reactions of alkenylzinc reagents with alkyl halides can proceed with high efficiency and stereospecificity. acs.orgorganic-chemistry.org These reactions often utilize simple iron salts like FeCl₃ in combination with additives such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), which is crucial for achieving high yields and selectivity. acs.orgorganic-chemistry.org The functional group tolerance in these iron-catalyzed systems is noteworthy, allowing for the coupling of substrates bearing sensitive functionalities. acs.orgorganic-chemistry.org
Cobalt-Catalyzed Transformations: Cobalt catalysis has also shown significant potential in expanding the reactivity of alkenylzinc reagents. tohoku.ac.jpdntb.gov.ua Cobalt complexes can catalyze the addition of alkenylzincs to unfunctionalized alkynes, providing a stereoselective route to complex dienes. tohoku.ac.jp Furthermore, cobalt-catalyzed electrophilic aminations of alkenylzinc pivalates have been developed, opening new avenues for the synthesis of nitrogen-containing compounds. nih.govacs.org The development of asymmetric cobalt-catalyzed reactions is also a key area of interest for the construction of chiral molecules. nih.gov
Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for a wide range of cross-coupling reactions. researchgate.netnih.govacs.orgnih.gov Nickel-catalyzed Negishi couplings of alkenylzinc halides with various organic electrophiles have been extensively studied. researchgate.netnih.gov These systems often exhibit high reactivity and can be effective for coupling challenging substrates. organic-chemistry.org The development of well-defined nickel(I) complexes as catalyst precursors is an active area of research aimed at improving catalytic efficiency and understanding reaction mechanisms. researchgate.net
The exploration of these earth-abundant catalytic systems is crucial for developing more economical and sustainable synthetic methods for the transformation of alkenylzinc reagents like bromozinc(1+);hex-1-ene.
Development of More Sustainable and Environmentally Benign Synthetic Protocols
Modern organic synthesis places a strong emphasis on the development of environmentally friendly methods. For alkenylzinc chemistry, this translates to reducing the reliance on volatile organic solvents and exploring reactions in greener media.
Reactions in Aqueous Media: Performing organometallic reactions in water is a significant challenge due to the reactivity of the organometallic species with water. However, advancements have been made in conducting Negishi cross-coupling reactions in aqueous environments. The use of surfactants to create micelles can provide a suitable microenvironment for the reaction to occur, protecting the organozinc reagent from decomposition while allowing the coupling to proceed. This approach has the potential to significantly reduce the environmental impact of these transformations.
Solvent-Free Conditions: Another approach to enhance the greenness of synthetic protocols is to perform reactions under solvent-free conditions. While challenging for many organometallic reactions, the development of solid-supported catalysts and reagents, or the use of ball milling techniques, could enable solvent-free cross-coupling reactions of alkenylzinc reagents in the future.
The development of these sustainable protocols will be instrumental in making the synthesis and application of compounds like this compound more aligned with the principles of green chemistry.
Discovery of New Reactivity Modes and Unprecedented Synthetic Transformations
Beyond the well-established cross-coupling reactions, researchers are actively exploring new reactivity patterns for alkenylzinc reagents to unlock novel synthetic transformations.
Cobalt-Catalyzed Alkenylzincation: As mentioned earlier, the cobalt-catalyzed addition of alkenylzinc reagents to alkynes represents a departure from traditional cross-coupling pathways. tohoku.ac.jp This transformation allows for the direct formation of complex dienylzinc species, which can then be trapped with various electrophiles, leading to a diverse range of multi-substituted dienes.
Electrophilic Aminations: The development of cobalt-catalyzed electrophilic aminations of organozinc pivalates with anthranils provides a novel method for the synthesis of aniline (B41778) derivatives and condensed quinolines. nih.govacs.org Applying this methodology to alkenylzinc reagents could provide access to a new class of enamine and heterocyclic structures.
Cascade Reactions: Designing cascade reactions that involve alkenylzinc reagents is a powerful strategy for rapidly building molecular complexity. These one-pot transformations, where multiple bonds are formed in a sequential manner, can significantly improve synthetic efficiency by reducing the number of purification steps and the amount of waste generated.
The discovery of such unprecedented transformations will continue to expand the synthetic utility of alkenylzinc reagents, enabling the construction of increasingly complex and valuable molecules.
Integration with Flow Chemistry, Microreactor Technology, and Automated Synthesis for Scalable Production
To bridge the gap between laboratory-scale synthesis and industrial-scale production, the integration of modern technologies like flow chemistry and automated synthesis is essential.
Automated Synthesis: Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and synthetic routes. sigmaaldrich.com By combining automated liquid handling with high-throughput screening techniques, researchers can rapidly explore a wide range of reaction conditions, catalysts, and substrates for alkenylzinc transformations. This approach can lead to the faster development of robust and scalable synthetic protocols.
The integration of these innovative technologies will be crucial for the efficient, safe, and scalable production of molecules derived from this compound and other alkenylzinc reagents, facilitating their application in various fields.
Data Tables
Table 1: Comparison of Catalytic Systems for Alkenylzinc Cross-Coupling
| Catalyst Type | Metal | Key Advantages | Representative Additives/Ligands |
| Traditional | Palladium | High efficiency, broad scope, well-established | Phosphine ligands |
| Earth-Abundant | Iron | Low cost, low toxicity, environmentally benign | TMEDA, N-heterocyclic carbenes (NHCs) |
| Earth-Abundant | Cobalt | Unique reactivity, potential for asymmetric catalysis | Diphosphine ligands, pivalates |
| Earth-Abundant | Nickel | Cost-effective, high reactivity for specific substrates | Phosphine ligands, NHCs, terpyridine derivatives |
Table 2: Emerging Technologies in Alkenylzinc Chemistry
| Technology | Key Benefits | Application in Alkenylzinc Chemistry |
| Flow Chemistry | Enhanced safety, precise control, scalability | In-situ generation and reaction of alkenylzinc reagents, process optimization. |
| Microreactor Technology | Rapid screening, efficient heat/mass transfer | Catalyst screening, reaction condition optimization, small-scale synthesis. |
| Automated Synthesis | High-throughput screening, rapid optimization | Discovery of new reactions, optimization of reaction parameters. |
Q & A
Q. How can researchers leverage systematic review frameworks (e.g., COSMOS-E) to synthesize conflicting findings on bromozinc(1+) coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
